Isopropyl 5-bromo-3-(methylamino)picolinate
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Overview
Description
Isopropyl 5-bromo-3-(methylamino)picolinate is a chemical compound with the molecular formula C10H13BrN2O2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 3 of the pyridine ring are substituted with a bromine atom and a methylamino group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-bromo-3-(methylamino)picolinate typically involves the bromination of 3-(methylamino)picolinic acid followed by esterification with isopropanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The esterification step can be carried out using an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-bromo-3-(methylamino)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are essential for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted picolinates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include nitroso, nitro, or amine derivatives.
Coupling Reactions: Products include biaryl or aryl-alkyl derivatives.
Scientific Research Applications
Isopropyl 5-bromo-3-(methylamino)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Isopropyl 5-bromo-3-(methylamino)picolinate involves its interaction with specific molecular targets and pathways. The bromine and methylamino groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate enzymatic activities, inhibit protein-protein interactions, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A parent compound with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness
Isopropyl 5-bromo-3-(methylamino)picolinate is unique due to the presence of both bromine and methylamino substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
propan-2-yl 5-bromo-3-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)15-10(14)9-8(12-3)4-7(11)5-13-9/h4-6,12H,1-3H3 |
InChI Key |
BGVWAOPXQCAGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)NC |
Origin of Product |
United States |
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